3,4,6-Triisopropyl-2-nitroaniline hydrochloride
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Overview
Description
3,4,6-Triisopropyl-2-nitroaniline hydrochloride is a chemical compound with the molecular formula C15H25ClN2O2 and a molecular weight of 300.83 g/mol . This compound is known for its unique structural properties, which include three isopropyl groups attached to the benzene ring and a nitro group at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Triisopropyl-2-nitroaniline hydrochloride typically involves the nitration of 3,4,6-Triisopropylaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position of the aniline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The resulting nitroaniline is then treated with hydrochloric acid to form the hydrochloride salt, which is subsequently purified through recrystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Triisopropyl-2-nitroaniline hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 3,4,6-Triisopropyl-2-aminoaniline hydrochloride.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,4,6-Triisopropyl-2-nitroaniline hydrochloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4,6-Triisopropyl-2-nitroaniline hydrochloride largely depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,4,6-Triisopropyl-2-aminoaniline hydrochloride
- 3,4,6-Triisopropyl-2-nitroaniline
- 3,4,6-Triisopropyl-2-chloroaniline
Uniqueness
3,4,6-Triisopropyl-2-nitroaniline hydrochloride is unique due to the presence of both the nitro group and the hydrochloride salt form, which enhances its solubility and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-nitro-3,4,6-tri(propan-2-yl)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-8(2)11-7-12(9(3)4)14(16)15(17(18)19)13(11)10(5)6;/h7-10H,16H2,1-6H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHWAFKQLZVYCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1C(C)C)[N+](=O)[O-])N)C(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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